TAAR5 Agonist Activity: EC50 Comparison of 5-(Naphthalen-1-yl)pentan-1-amine Versus Related Naphthalene Derivatives
5-(Naphthalen-1-yl)pentan-1-amine demonstrates negligible agonist activity at mouse trace amine-associated receptor 5 (TAAR5) with an EC50 exceeding 10,000 nM [1]. This contrasts starkly with structurally distinct TAAR1 agonists which achieve nanomolar potencies. For context, a separate naphthalene-derived TAAR1 ligand reported in US8586617 exhibits a Ki of 4.60 nM against mouse TAAR1 and an EC50 of 6.80 nM at human TAAR1 in HEK293 cells [2]. This >2,000-fold difference in potency between the target compound at TAAR5 and a comparator naphthalene-based ligand at TAAR1 illustrates the extreme target selectivity conferred by specific structural modifications within the naphthalenealkylamine scaffold. The weak TAAR5 activity of 5-(Naphthalen-1-yl)pentan-1-amine positions it as a useful negative control or selectivity probe when investigating TAAR1-mediated pathways without confounding TAAR5 activation.
| Evidence Dimension | Potency at trace amine-associated receptors (EC50/Ki) |
|---|---|
| Target Compound Data | EC50 > 10,000 nM at mouse TAAR5 |
| Comparator Or Baseline | TAAR1 ligand from US8586617: Ki = 4.60 nM (mouse TAAR1); EC50 = 6.80 nM (human TAAR1) |
| Quantified Difference | >2,000-fold lower potency at TAAR5 versus comparator TAAR1 ligand |
| Conditions | HEK293 cells expressing mouse TAAR5 (target compound, cAMP accumulation, BRET assay, 20 min); HEK293 cells expressing mouse/human TAAR1 (comparator, radioligand binding and cAMP assay) |
Why This Matters
Enables discrimination between TAAR5-mediated and TAAR1-mediated effects in trace amine receptor research, where off-target receptor activation would confound interpretation.
- [1] BindingDB BDBM50227351 CHEMBL3628706. Agonist activity at mouse TAAR5 expressed in HEK293 cells assessed as cAMP accumulation after 20 mins by BRET assay. EC50: >1.00E+4 nM. University of Genoa, curated by ChEMBL. View Source
- [2] BindingDB BDBM106574 CHEMBL2206404::US8586617, 7. Affinity Data: Ki = 4.60 nM (mouse TAAR1); EC50 = 6.80 nM (human TAAR1). Hoffmann-La Roche, US Patent 8586617. Radioligand binding assay using [3H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline. View Source
